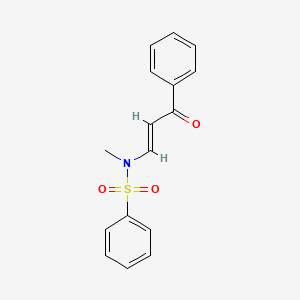![molecular formula C14H14F2N4O2S B5346184 2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine works by irreversibly binding to BTK and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to modulate the immune response, leading to enhanced anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine is its potency and selectivity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation is the potential for off-target effects, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the development of 2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine and other BTK inhibitors. One direction is the evaluation of this compound in combination with other therapies, such as immune checkpoint inhibitors or other targeted agents. Another direction is the identification of biomarkers that can predict response to BTK inhibitors, which could help to personalize treatment for patients. Finally, the development of next-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties is an important area of research.
Synthesemethoden
The synthesis of 2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the reaction of 3,4-difluorobenzene sulfonamide with 1-piperazinecarboxamide, followed by cyclization to form the pyrimidine ring. The final product is obtained after several purification steps.
Wissenschaftliche Forschungsanwendungen
2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Eigenschaften
IUPAC Name |
2-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O2S/c15-12-3-2-11(10-13(12)16)23(21,22)20-8-6-19(7-9-20)14-17-4-1-5-18-14/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKBDNLOYFCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}piperidine-2-carboxamide](/img/structure/B5346105.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5346127.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-cyclopropylacetamide](/img/structure/B5346129.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5346134.png)

![4-[(ethylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5346143.png)
![4-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}phenol](/img/structure/B5346159.png)
![N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5346163.png)

![6-{2-[3-(allyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5346193.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5346195.png)
